Ro 04-5595 was developed as part of research into glutamate receptors, which are implicated in numerous neurological disorders. It has been classified under the category of NMDA receptor antagonists, specifically targeting the NR2A subunit of the receptor . This classification highlights its role in modulating synaptic transmission and plasticity.
The synthesis of Ro 04-5595 involves several key steps, typically beginning with the formation of a macrocyclic structure. The synthetic route includes:
Industrial production methods focus on optimizing these routes for large-scale synthesis, emphasizing reaction conditions such as temperature and solvent choice to maximize yield and purity. Advanced purification techniques like chromatography are employed to ensure high purity suitable for research applications.
The molecular structure of Ro 04-5595 features a complex arrangement with several functional groups that contribute to its pharmacological properties. The presence of a free phenolic hydroxyl group at position 7 distinguishes it from other compounds in its class .
Key structural data include:
Ro 04-5595 participates in various chemical reactions typical for NMDA receptor antagonists. Its interactions primarily involve binding to the receptor sites, which inhibits glutamate activity. The compound's effectiveness can be assessed through competition binding experiments where it displaces radiolabeled ligands from receptor sites, allowing for the determination of binding affinities and inhibition constants .
The mechanism of action for Ro 04-5595 involves selective inhibition of the NMDA receptors, particularly affecting synaptic plasticity processes such as long-term potentiation and depression. By blocking these receptors, Ro 04-5595 modulates excitatory neurotransmission in the central nervous system, potentially providing therapeutic effects in conditions characterized by excessive glutamatergic activity .
Key parameters measured during studies include:
Ro 04-5595 has significant applications in scientific research, particularly in neuropharmacology. Its primary uses include:
Ro 04-5595 hydrochloride is a selective N-methyl-ClC(C=C1)=CC=C1CCC2C3=CC(O)=C(OC)C=C3CCN2C.Cl
, reflecting the presence of a tetrahydroisoquinoline core, a 4-chlorophenethyl moiety, and methoxy and hydroxy substituents on the aromatic ring [1] [4].
Crystallographic studies indicate that the hydrochloride salt enhances stability through ionic interactions between the protonated tertiary amine and the chloride counterion. The isoquinoline ring system adopts a near-planar conformation, facilitating receptor binding. While full single-crystal X-ray diffraction data for Ro 04-5595 hydrochloride remains limited in public databases, analogous GluN2B antagonists (e.g., ifenprodil) suggest that the chlorophenyl and hydroxyisoquinoline groups are critical for orienting the molecule within the receptor's hydrophobic pocket [1] [6].
Table 1: Crystallographic and Molecular Descriptors of Ro 04-5595 Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₃Cl₂NO₂ |
Molecular Weight (g/mol) | 368.30 |
CAS Number (hydrochloride) | 64047-73-0 |
CAS Number (free base) | 194089-07-1 |
SMILES | ClC(C=C1)=CC=C1CCC2C3=CC(O)=C(OC)C=C3CCN2C.Cl |
Salt Stability | Hygroscopic; store desiccated at 4°C |
Ro 04-5595 hydrochloride is a potent and selective antagonist of NMDA receptors incorporating the GluN2B subunit (formerly designated NR2B). NMDA receptors are heterotetrameric complexes composed of two obligate GluN1 subunits and two GluN2 subunits (GluN2A-D). Ro 04-5595 exhibits >100-fold selectivity for GluN2B over GluN2A, GluN2C, and GluN2D subtypes, making it a critical pharmacological tool for dissecting GluN2B-specific functions [1] [3] [7].
This selectivity arises from its binding to the allosteric modulatory site localized at the GluN1-GluN2B subunit interface, distinct from the orthosteric glutamate-binding site. Autoradiographic studies using [³H]Ro 04-5595
show high-density binding in GluN2B-rich brain regions (e.g., striatum, cortex, hippocampus) and negligible binding in the cerebellum, which expresses predominantly GluN2A and GluN2C subunits [7] [10]. Unlike classical competitive antagonists (e.g., AP5), Ro 04-5595 acts non-competitively to inhibit ion flux without blocking glutamate recognition. Electrophysiological studies confirm it suppresses NMDA-evoked currents in midbrain dopamine neurons by targeting GluN2B, thereby modulating psychostimulant-induced plasticity [3] [6].
Ro 04-5595 hydrochloride binds to the GluN2B subunit with a dissociation constant (Kᵢ) of 31 nM, as determined by radioligand displacement assays using [³H]Ro 25-6981
(a structurally related GluN2B antagonist) in rat forebrain membranes [1] [7] [9]. This high affinity is attributed to interactions between its isoquinoline hydroxyl group and residues in the GluN1-GluN2B dimer interface, particularly Ser180 and Lys215 in the GluN1 subunit [6] [9].
Table 3: Comparative Binding Affinities of GluN2B-Selective Antagonists
Compound | Kᵢ for GluN2B (nM) | Selectivity vs. GluN2A |
---|---|---|
Ro 04-5595 | 31 | >1000-fold |
Ifenprodil | 150 | ~260-fold |
Ro 25-6981 | 9 | >5000-fold |
CP-101,606 | 39 | >2500-fold |
In vivo, Ro 04-5595 (5–20 mg/kg, intraperitoneal) inhibits methamphetamine (MA)-induced locomotor stimulation in mice by blocking GluN2B-mediated enhancement of NMDA currents in dopamine neurons. This effect is abolished by GluN2B-selective inhibitors (e.g., ifenprodil) but not by agents targeting other NMDA subunits [3]. The compound's binding site partially overlaps with but is distinct from that of ifenprodil, as evidenced by incomplete cross-displacement and mutagenesis studies [7]. Its specificity enables researchers to probe GluN2B roles in synaptic plasticity, neuropathic pain, and disorders like Parkinson's disease without confounding effects on other NMDA receptor subtypes [6] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7